N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N,N-diethyl-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-23(5-2)21(24)18-14-22-19-12-7-6-11-17(19)20(18)28(25,26)16-10-8-9-15(13-16)27-3/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSOXYAJYIDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with diethylamine and a suitable carboxylating agent.
Sulfonylation: The methoxybenzenesulfonyl group is introduced via sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-3-carboxamide derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Quinoline-3-carboxamide derivatives with altered oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline-3-carboxamide derivatives.
Scientific Research Applications
N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. One key target is the protein S100A9, which plays a role in inflammatory processes. The compound binds to S100A9, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE) . This inhibition leads to a reduction in the release of proinflammatory cytokines, thereby exerting its immunomodulatory effects.
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and their implications:
Key Observations:
- Substituent Position and Type: Chlorine at position 6 (e.g., Compound 52) converts quinoline-3-carboxamides into CB2 receptor inverse agonists, while 8-chloro derivatives retain agonist activity . The 3-methoxybenzenesulfonyl group in the target compound may enhance solubility or receptor binding compared to halogens.
- Dihydroquinoline vs. Quinoline Core: Linomide’s dihydroquinoline core with 4-hydroxy and 2-oxo groups is critical for antiangiogenic activity , whereas the target compound’s fully aromatic quinoline core may alter metabolic stability.
Pharmacological Activity
- Antiangiogenic Effects: Linomide inhibits endothelial cell migration and invasion at ≥100 µg/mL in vitro and reduces tumor blood flow by >40% in vivo . Tasquinimod, a structural analog, targets tumor-associated macrophages and angiogenesis via S100A9/NF-κB pathways . The target compound’s benzenesulfonyl group may similarly interfere with angiogenesis but with distinct potency due to electronic effects from the methoxy group.
- Receptor Modulation : Adamantyl-substituted derivatives (e.g., Compound 52) act as CB2 inverse agonists, highlighting the role of bulky substituents in receptor specificity . The target compound’s sulfonyl group could confer affinity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
Pharmacokinetic Profiles
Notes:
- Tasquinimod’s low clearance and long half-life enable once-daily dosing in clinical trials . The target compound’s diethyl and sulfonyl groups may further prolong half-life by resisting oxidative metabolism.
Biological Activity
N,N-Diethyl-4-(3-methoxybenzenesulfonyl)quinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.48 g/mol
Its structure includes a quinoline core, a sulfonyl group, and a methoxybenzenesulfonyl moiety, which are critical for its biological activities. The presence of these functional groups enhances its solubility and interaction with biological targets.
The mechanism of action for this compound primarily involves:
- Binding Interactions : The sulfonyl group and carboxamide facilitate hydrogen bonding and hydrophobic interactions with enzymes or receptors.
- Target Specificity : The compound's structural features allow it to interact selectively with specific biological targets, potentially leading to antimicrobial or anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, making it a candidate for therapeutic applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that this compound could be developed into a novel antimicrobial agent.
Case Studies
- Inhibition of Mycobacterial Growth : A study evaluated the activity of similar quinoline derivatives against Mycobacterium tuberculosis. Compounds with structural similarities demonstrated higher efficacy compared to traditional antibiotics like isoniazid. This suggests that this compound may also possess similar properties against mycobacterial infections .
- Photosynthetic Electron Transport Inhibition : Another investigation focused on the inhibition of photosynthetic electron transport in chloroplasts using substituted quinoline derivatives. The findings revealed that certain derivatives exhibited potent inhibitory effects, indicating potential applications in agricultural biochemistry .
Research Findings
Recent studies have highlighted the compound's role as a metabolite in the oxidation of Lysergic Acid Diethylamide (LSD) by peroxidases, showcasing its relevance beyond traditional medicinal applications . This metabolic pathway indicates potential implications in pharmacology and toxicology.
Q & A
Q. Basic Research Focus
- In Vitro Models : Cell proliferation assays (e.g., MTT) using prostate cancer lines (e.g., PC-3, LNCaP) to assess IC₅₀ values .
- In Vivo Models : Xenograft studies in immunocompromised mice to evaluate tumor growth inhibition and angiogenesis markers (e.g., VEGF, HIF-1α) .
- Angiogenesis Assays : Tube formation assays with human umbilical vein endothelial cells (HUVECs) to study vascular disruption .
How can researchers resolve discrepancies in biological efficacy data across different disease models?
Advanced Research Focus
Contradictions, such as varied antitumor responses in prostate vs. colorectal cancer models, may arise from:
- Model-Specific Factors : Differences in tumor microenvironment (e.g., hypoxia levels, myeloid cell infiltration) affecting S100A9/RAGE or TLR4 signaling .
- Dosage Optimization : Pharmacokinetic profiling to ensure adequate tissue penetration, particularly in stromal-rich tumors .
- Mechanistic Validation : RNA-seq or proteomic analysis to identify pathway-specific variations (e.g., thrombospondin-1 upregulation in prostate models) .
What strategies mitigate low yields or impurities during the sulfonylation step of quinoline-3-carboxamide synthesis?
Q. Advanced Research Focus
- Catalyst Optimization : Substituting traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., triethylamine) to reduce side reactions .
- Continuous Flow Chemistry : Microreactor systems to enhance reaction control and scalability, minimizing decomposition .
- In-Line Monitoring : IR spectroscopy for real-time tracking of intermediate formation, enabling rapid adjustments .
How can computational modeling guide the structural optimization of quinoline-3-carboxamides for enhanced target binding?
Q. Advanced Research Focus
- Docking Studies : Molecular dynamics simulations to predict interactions with S100A9 or HDAC4, focusing on sulfonyl and carboxamide moieties .
- QSAR Analysis : Correlating substituent effects (e.g., methoxy vs. trifluoromethyl groups) with antiangiogenic activity .
- ADMET Prediction : Tools like SwissADME to optimize logP and solubility while minimizing hepatotoxicity risks .
What methodologies are recommended for pharmacokinetic profiling of quinoline-3-carboxamides in preclinical studies?
Q. Advanced Research Focus
- LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards for precision .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, particularly glucuronidation at the quinoline core .
- Tissue Distribution : Radiolabeled compounds (e.g., ¹⁴C) to assess biodistribution, prioritizing organs with high S100A9 expression (e.g., bone marrow) .
How do combination therapies involving quinoline-3-carboxamides enhance radiation or chemotherapy efficacy?
Q. Advanced Research Focus
- Synergistic Mechanisms : Tasquinimod inhibits post-radiation angiogenic rebound by suppressing HIF-1α and VEGF, enhancing taxane cytotoxicity .
- Dosing Schedules : Sequential administration (e.g., tasquinimod pre-treatment followed by docetaxel) to maximize tumor vascular normalization .
- Biomarker Monitoring : Serial biopsies to track thrombospondin-1 (TSP-1) levels as a surrogate for therapeutic response .
What analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl and carboxamide linkages, with DEPT-135 for carbon typing .
- X-Ray Diffraction (XRD) : Single-crystal analysis to resolve stereochemical ambiguities in the quinoline core .
- Mass Spectrometry : HRMS for exact mass confirmation (e.g., m/z 406.36 for tasquinimod analogs) .
How can researchers address solubility challenges in in vivo studies of quinoline-3-carboxamides?
Q. Advanced Research Focus
- Formulation Strategies : Use of co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
- Prodrug Design : Esterification of the carboxamide group for improved absorption, followed by enzymatic hydrolysis in vivo .
- pH Adjustment : Buffered solutions (pH 6.8–7.4) to stabilize the compound during intravenous administration .
What structural modifications of quinoline-3-carboxamides are being explored to reduce off-target effects?
Q. Advanced Research Focus
- Selective Sulfonyl Group Replacement : Introducing bulkier substituents (e.g., 4-cyanophenyl) to minimize TLR4 binding while retaining S100A9 affinity .
- Isosteric Substitution : Replacing the methoxy group with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
- Chiral Resolutions : Enantiopure synthesis to isolate active isomers, reducing dose-dependent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
